1-(4-Bromo-2-hydroxyphenyl)ethanone

Overview

Description

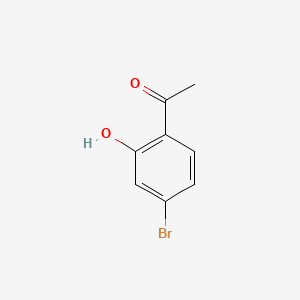

1-(4-Bromo-2-hydroxyphenyl)ethanone is an organic compound with the molecular formula C8H7BrO2 and a molecular weight of 215.04 g/mol . It is a derivative of acetophenone, where the phenyl ring is substituted with a bromine atom at the 4-position and a hydroxyl group at the 2-position. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Bromo-2-hydroxyphenyl)ethanone can be synthesized through several methods. One common method involves the bromination of 2-hydroxyacetophenone using bromine in the presence of a suitable solvent such as acetic acid . The reaction is typically carried out at room temperature, and the product is isolated through crystallization.

Industrial Production Methods: In an industrial setting, the preparation of this compound may involve the use of more efficient and scalable processes. For example, the reaction can be conducted in a continuous flow reactor to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromo-2-hydroxyphenyl)ethanone undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction Reactions: The carbonyl group can be reduced to form an alcohol.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in an appropriate solvent like ethanol.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide.

Reduction Reactions: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed:

Substitution Reactions: Products include substituted phenyl ethanones.

Oxidation Reactions: Products include 4-bromo-2-hydroxybenzaldehyde.

Reduction Reactions: Products include 1-(4-bromo-2-hydroxyphenyl)ethanol.

Scientific Research Applications

Scientific Research Applications

1-(4-Bromo-2-hydroxyphenyl)ethanone has a variety of applications across different scientific disciplines:

Organic Synthesis

- It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. The bromine atom can be substituted with other nucleophiles, facilitating the creation of diverse derivatives.

-

The compound exhibits notable antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida species. Its Minimum Inhibitory Concentration (MIC) values demonstrate its potency:

For antifungal activity:

Bacterial Strain MIC (µg/mL) Staphylococcus aureus 62.5 Escherichia coli 125 Pseudomonas aeruginosa 250 Fungal Strain MIC (µg/mL) Biofilm Inhibition (%) Candida albicans 50 70 Candida glabrata 100 65

This data indicates its potential in developing new treatments for infections resistant to conventional therapies .

Enzyme Inhibition

-

Research has shown that this compound acts as an inhibitor of key enzymes such as carbonic anhydrase and acetylcholinesterase (AChE). The inhibition percentages are as follows:

Enzyme Inhibition (%) Carbonic Anhydrase I 45 Acetylcholinesterase 50

These findings suggest possible therapeutic applications in conditions like glaucoma and Alzheimer's disease .

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

- A study published in MDPI demonstrated significant antibacterial activity against MRSA and Enterococcus species, indicating its potential for clinical applications.

- Research indicated that the compound inhibits biofilm formation in Candida species through a quorum sensing mechanism, paving the way for novel treatment strategies for fungal infections .

- Investigations into enzyme inhibition revealed that the compound could serve as a lead structure for developing new drugs targeting carbonic anhydrase and AChE .

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2-hydroxyphenyl)ethanone involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites. The hydroxyl and carbonyl groups play a crucial role in these interactions, facilitating hydrogen bonding and other non-covalent interactions .

Comparison with Similar Compounds

- 1-(4-Bromo-2-methoxyphenyl)ethanone

- 1-(4-Bromo-2-fluorophenyl)ethanone

- 1-(4-Bromo-2-chlorophenyl)ethanone

Uniqueness: 1-(4-Bromo-2-hydroxyphenyl)ethanone is unique due to the presence of both a bromine atom and a hydroxyl group on the phenyl ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to its analogs .

Biological Activity

1-(4-Bromo-2-hydroxyphenyl)ethanone, also known as 4-bromo-2-hydroxyacetophenone, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is represented as follows:

- Molecular Formula : CHBrO

- Molecular Weight : 215.05 g/mol

- CAS Number : 10727403

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its potency:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 62.5 |

| Escherichia coli | 125 |

| Pseudomonas aeruginosa | 250 |

These results suggest that the compound has a bactericidal effect, inhibiting protein synthesis and disrupting cell wall integrity in susceptible bacteria .

Antifungal Activity

In addition to its antibacterial effects, this compound has demonstrated antifungal activity against Candida species. The compound's efficacy was evaluated through biofilm inhibition assays, yielding the following results:

| Fungal Strain | MIC (µg/mL) | Biofilm Inhibition (%) |

|---|---|---|

| Candida albicans | 50 | 70 |

| Candida glabrata | 100 | 65 |

The compound's ability to inhibit biofilm formation suggests potential applications in treating fungal infections resistant to conventional therapies .

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor of key enzymes involved in various biological processes. Notably, it has shown inhibitory activity against carbonic anhydrase and acetylcholinesterase (AChE), which are crucial for maintaining pH balance and neurotransmission, respectively.

| Enzyme | Inhibition (%) |

|---|---|

| Carbonic Anhydrase I | 45 |

| Acetylcholinesterase | 50 |

These findings highlight the compound's potential in treating conditions related to enzyme dysfunction, such as glaucoma and Alzheimer's disease .

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

- Antimicrobial Efficacy : A study published in MDPI reported that derivatives of this compound exhibited significant antibacterial activity against MRSA and Enterococcus species, with promising results for clinical isolates .

- Antifungal Mechanism : Research indicated that the compound inhibits the formation of Candida biofilms via a quorum sensing mechanism, which could lead to novel treatment strategies for fungal infections .

- Enzymatic Activity : Investigations into the enzyme inhibition properties revealed that the compound could serve as a lead structure for developing new drugs targeting carbonic anhydrase and AChE .

Q & A

Basic Questions

Q. What are the common synthetic routes for 1-(4-Bromo-2-hydroxyphenyl)ethanone?

The compound is typically synthesized via bromination or functional group transformations. A notable method involves reacting this compound with hydroxylamine hydrochloride in ethanol under reflux, followed by acetylation to yield oxime derivatives. Key steps include purification via flash chromatography (50% EtOAc in petroleum ether) and characterization using H NMR and mass spectrometry .

Q. How is this compound characterized for structural elucidation?

Structural confirmation relies on spectroscopic techniques:

- NMR : H NMR (DMSO-d6) shows peaks at δ 11.84 (broad, 1H, -OH), 7.41 (d, J=8.16 Hz, aromatic H), and 2.23 (s, 3H, CH3) .

- X-ray crystallography : Single-crystal studies (e.g., SHELX refinement) provide bond lengths and angles, with mean C–C distances of 0.009 Å and R factor = 0.054 .

- IR and mass spectrometry : Gas-phase ion energetics and fragmentation patterns are documented in NIST databases .

Q. What safety precautions are necessary when handling this compound?

Safety data sheets (SDS) classify it as hazardous (H301: toxic if swallowed; H314: causes severe skin burns). Researchers must use PPE (gloves, goggles), work in a fume hood, and adhere to protocols for handling corrosive/toxic substances. Emergency procedures include immediate washing and medical consultation .

Q. What are the primary applications in organic synthesis?

It serves as a precursor for heterocycles (e.g., benzothiazinones), antibiotics, and fluorinated polymers. Its bromo and hydroxyl groups enable regioselective cross-coupling reactions, such as Suzuki-Miyaura, for drug discovery pipelines .

Q. Which analytical techniques confirm purity?

Purity is assessed via HPLC (retention time matching), GC (boiling point ~469 K), and melting point analysis. Lot-specific data from certificates of analysis (COA) are critical for reproducibility .

Advanced Research Questions

Q. How to address low yields in the acetylation of its oxime derivatives?

Optimize reaction conditions by:

- Solvent selection : Use acetyl acetate for higher electrophilicity.

- Catalyst screening : Test Brønsted acids (e.g., pyridine) to enhance acetyl transfer.

- Temperature control : Maintain 25°C to avoid side reactions. Post-reaction workup (3× EtOAc extraction, Na2SO4 drying) improves yield to 78% .

Q. What contradictions exist in spectroscopic data interpretation?

Discrepancies in H NMR chemical shifts (e.g., hydroxyl proton broadening) may arise from tautomerism or hydrogen bonding. Cross-validate with C NMR and IR (C=O stretch ~1700 cm) to resolve ambiguities .

Q. How does substituent positioning affect reactivity in derivatives?

The para-bromo and ortho-hydroxyl groups direct electrophilic substitution to the 5-position. Comparative studies with 1-(5-bromo-2-hydroxyphenyl)ethanone (CAS 88275-87-0) show reduced steric hindrance, favoring nucleophilic aromatic substitution .

Q. What challenges arise in crystallizing this compound for X-ray studies?

Crystallization requires slow evaporation from ethanol/acetone mixtures. Challenges include polymorphism (multiple crystal forms) and twinning, which complicate refinement. SHELXL software is recommended for high-resolution data (data-to-parameter ratio ≥15.0) .

Q. How to resolve melting point discrepancies across literature?

Variations (e.g., 25–29°C vs. higher values) stem from impurities or polymorphic forms. Recrystallize from dichloromethane/hexane and use differential scanning calorimetry (DSC) to identify stable polymorphs .

Properties

IUPAC Name |

1-(4-bromo-2-hydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO2/c1-5(10)7-3-2-6(9)4-8(7)11/h2-4,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQCMMXGKEGWUIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80444029 | |

| Record name | 1-(4-bromo-2-hydroxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80444029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30186-18-6 | |

| Record name | 1-(4-bromo-2-hydroxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80444029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-bromo-2-hydroxyphenyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.